molecular formula C7H3BrClN3O2 B11765159 7-Bromo-4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carboxylic acid CAS No. 938191-85-6

7-Bromo-4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carboxylic acid

Cat. No.: B11765159
CAS No.: 938191-85-6
M. Wt: 276.47 g/mol
InChI Key: KWGNAIOTOLLLNQ-UHFFFAOYSA-N
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Description

7-Bromo-4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carboxylic acid is an organic compound with the molecular formula C6H3BrClN3O2 It is a derivative of pyrrolo[2,1-F][1,2,4]triazine, featuring both bromine and chlorine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolo[2,1-F][1,2,4]triazine core, followed by the introduction of bromine and chlorine substituents. The final step involves the carboxylation of the compound to introduce the carboxylic acid group. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification processes such as recrystallization and chromatography are employed to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.

Scientific Research Applications

7-Bromo-4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.

    Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of novel materials with specific electronic or optical properties.

    Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.

    Industrial Applications: The compound can be used in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 7-Bromo-4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromo-4-chloropyrrolo[2,1-F][1,2,4]triazine
  • 7-Bromo-2-chloropyrrolo[2,1-F][1,2,4]triazine
  • 7-Bromo-4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carbaldehyde

Uniqueness

7-Bromo-4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carboxylic acid is unique due to the presence of the carboxylic acid group, which imparts different chemical properties and reactivity compared to its analogs. This functional group can participate in additional reactions, such as esterification and amidation, expanding the compound’s utility in various applications.

Properties

938191-85-6

Molecular Formula

C7H3BrClN3O2

Molecular Weight

276.47 g/mol

IUPAC Name

7-bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid

InChI

InChI=1S/C7H3BrClN3O2/c8-4-1-3(7(13)14)5-6(9)10-2-11-12(4)5/h1-2H,(H,13,14)

InChI Key

KWGNAIOTOLLLNQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C(=C1C(=O)O)C(=NC=N2)Cl)Br

Origin of Product

United States

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